molecular formula C15H22N2 B1373543 7-Benzyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-18-7

7-Benzyl-2,7-diazaspiro[4.5]decane

Cat. No.: B1373543
CAS No.: 1086395-18-7
M. Wt: 230.35 g/mol
InChI Key: OFLZQYXCNCHXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 7-Benzyl-2,7-diazaspiro[4.5]decane

This compound is a spirocyclic compound characterized by its distinctive molecular architecture featuring a piperidine ring directly linked to a pyrrolidine ring through a shared spiro carbon atom. The compound possesses the Chemical Abstracts Service registry number 1086395-18-7 and exhibits a molecular formula of C15H22N2 with a corresponding molecular weight of 230.35 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. The molecular structure incorporates two nitrogen atoms strategically positioned within the spirocyclic framework, providing multiple sites for chemical modification and biological interaction.

The compound's three-dimensional structure exhibits specific stereochemical properties that contribute to its unique chemical behavior. The Simplified Molecular Input Line Entry System representation, C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3, provides a comprehensive description of the connectivity pattern within the molecule. The International Chemical Identifier string, InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2, further elucidates the complete structural framework. Physical property analysis reveals an exact mass of 230.178298710 Daltons and a computed octanol-water partition coefficient of 2.1, indicating moderate lipophilicity. The compound demonstrates one hydrogen bond donor site and two hydrogen bond acceptor sites, suggesting potential for forming intermolecular interactions.

Historical Context and Development

The development of this compound emerged from broader research initiatives focused on spirocyclic compound synthesis and their pharmaceutical applications. The compound was first recorded in chemical databases in 2010, with subsequent modifications to its characterization occurring as recently as 2025. The systematic exploration of diazaspiro[4.5]decane derivatives gained momentum following the recognition of spirocyclic scaffolds as privileged structures in medicinal chemistry research. Historical precedent for spirocyclic compound development can be traced to pharmaceutical breakthroughs such as Spirapril, an angiotensin-converting enzyme inhibitor approved in 1995, which demonstrated the therapeutic potential of spirocyclic architectures.

The synthetic methodology for constructing 2,7-diazaspiro[4.5]decane scaffolds has evolved significantly over the past decades. Early synthetic approaches relied on traditional cyclization reactions, but contemporary methods have incorporated more sophisticated strategies. Research published in 2014 described innovative one-step synthesis procedures for diazaspiro[4.5]decane scaffolds with exocyclic double bonds, utilizing unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. These methodological advances have facilitated the preparation of diverse derivatives, including the benzyl-substituted variant that constitutes the focus of this analysis.

The compound's integration into contemporary chemical databases and commercial availability through multiple suppliers reflects its growing importance in research applications. European Chemicals Agency registration and United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database inclusion further demonstrate the compound's regulatory recognition and safety evaluation status.

Significance in Medicinal Chemistry and Chemical Research

This compound occupies a prominent position within medicinal chemistry research due to its distinctive spirocyclic pyrrolidine scaffold, which imparts structural rigidity and conformational constraints essential for biological target modulation. The compound serves as a valuable building block for pharmaceutical development, particularly in the context of therapeutic agents targeting obesity, diabetes, and neurological disorders. Research investigations have demonstrated that spirocyclic pyrrolidines exhibit enhanced binding affinity and selectivity compared to their non-spirocyclic counterparts, attributed to their unique three-dimensional architecture.

The presence of two nitrogen atoms within the spirocyclic framework provides multiple functionalization opportunities, enabling chemists to create diverse chemical entities with tailored biological activities. This structural feature is particularly significant because it allows for differential substitution patterns that can modulate pharmacokinetic properties, receptor selectivity, and metabolic stability. The benzyl substituent specifically contributes to the compound's hydrophobic character while maintaining sufficient polarity for biological interactions.

Contemporary research applications encompass a broad spectrum of therapeutic areas. The compound's utility extends to neuropharmacology, where spirocyclic architectures have demonstrated efficacy in modulating neurotransmitter systems. Additionally, the structural framework has shown promise in developing selective receptor antagonists and enzyme inhibitors, making it a versatile scaffold for drug discovery programs. The compound's significance is further underscored by its commercial availability through multiple specialized chemical suppliers, indicating sustained research demand.

Property Value Reference
Molecular Weight 230.35 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Computed LogP 2.1
Exact Mass 230.178298710 Da

Spiro Compounds in Contemporary Scientific Literature

Spirocyclic compounds have emerged as a privileged class of molecular architectures in contemporary pharmaceutical research, with extensive documentation in scientific literature demonstrating their therapeutic potential across multiple disease areas. The unique structural properties of spiro compounds, characterized by two rings sharing a single carbon atom, provide distinct advantages in drug design including enhanced three-dimensional complexity and improved selectivity profiles. Recent investigations have particularly focused on diazaspiro systems, which incorporate nitrogen atoms within the spirocyclic framework to enhance biological activity and pharmacological properties.

Research published in 2017 provided comprehensive analysis of 1,9-diazaspiro[5.5]undecane-containing compounds, revealing their applications in treating obesity, pain management, and various immune system disorders. These investigations demonstrated that spirocyclic dipiperidines consistently exhibit superior binding affinities and selectivity compared to their linear counterparts, attributed to their rigid conformational constraints. The biological activity profiles encompass multiple therapeutic targets including acetyl coenzyme A carboxylase inhibition, neuropeptide Y antagonism, and 11β-hydroxysteroid dehydrogenase type 1 inhibition.

Contemporary synthetic methodologies have significantly advanced the accessibility of spirocyclic compounds. Research published in 2014 described innovative domino reactions for constructing diazaspiro[4.5]decane scaffolds in a single synthetic step, involving highly regioselective carbon-carbon coupling and spiro scaffold formation. These methodological improvements have enabled rapid generation of diverse spirocyclic libraries for pharmaceutical screening applications. Patent literature from 2009 documented efficient synthetic routes for 1,7-diazaspiro[4.5]decane derivatives, emphasizing mild reaction conditions and high yields suitable for large-scale preparation.

The pharmaceutical significance of spirocyclic compounds is exemplified by approved medications incorporating these structural motifs. Irbesartan, an angiotensin II receptor antagonist, contains a spirocyclic imidazolin-5-one core that is essential for its therapeutic activity. Similarly, compounds targeting the ghrelin receptor have utilized spirocyclic piperidine-azetidine frameworks to achieve inverse agonist activity with improved pharmacological properties. These successful examples provide compelling evidence for the continued exploration of spirocyclic architectures in drug discovery programs.

Spirocyclic System Therapeutic Application Key Properties Reference
1,9-Diazaspiro[5.5]undecane Obesity, Pain Management Enhanced Selectivity
2,7-Diazaspiro[4.5]decane Neurological Disorders Conformational Rigidity
Spirocyclic Piperidine-Azetidine Ghrelin Receptor Modulation Inverse Agonist Activity
Spirocyclic Imidazolin-5-one Hypertension Treatment Receptor Selectivity

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLZQYXCNCHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677269
Record name 7-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-18-7
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086395-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-2,7-diazaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Organic Synthesis (Generalized Approach)

According to Vulcanchem and related chemical suppliers, the synthesis involves multi-step organic reactions, typically starting from piperidine or related nitrogen heterocycles, followed by ring closure and benzylation steps.

Analogous Synthesis of Diazaspiro Compounds

A relevant patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane derivatives (structurally related diazaspiro systems) outlines a seven-step method that can be adapted for 7-Benzyl-2,7-diazaspiro[4.5]decane:

Step Description Conditions Notes
1 Reaction of ethyl malonate with solvent (ethanol) to form intermediate 25–80 °C, 5 h Formation of malonate derivative
2 Reduction with lithium borohydride in tetrahydrofuran 0–70 °C, 2.5 h Converts ester to alcohol intermediate
3 Reaction with p-toluenesulfonyl chloride in dichloromethane 25 °C, 12 h Tosylation step
4 Cyclization with cesium carbonate in acetonitrile 25–90 °C, 3 h Ring closure to form spirocyclic system
5 Reduction with magnesium in methanol 25–80 °C, 1 h Further functional group modification
6 Protection with Boc anhydride in dichloromethane 25 °C, 12 h Protecting group introduction
7 Catalytic hydrogenation with palladium on carbon in methanol 25 °C, 3 h Final deprotection and purification

This procedure emphasizes the importance of stepwise functional group transformations and ring closure to build the diazaspiro framework.

Benzylation Step

The introduction of the benzyl group at the 7-position is typically achieved via nucleophilic substitution or reductive amination using benzyl halides or benzaldehyde derivatives under controlled conditions. This step is often performed after the formation of the spirocyclic core to ensure regioselective substitution.

Preparation of Stock Solutions and Formulations

For research applications, this compound is often prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo or in vitro studies. The preparation involves dissolving the compound to the desired molarity with careful solvent addition and mixing to ensure clarity and homogeneity.

Stock Solution Preparation Example 1 mg 5 mg 10 mg
1 mM solution volume (mL) 4.34 21.71 43.41
5 mM solution volume (mL) 0.87 4.34 8.68
10 mM solution volume (mL) 0.43 2.17 4.34

Note: Solutions should be prepared by dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification at each step.

Analytical and Purity Considerations

  • Purity of synthesized this compound is typically confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry.
  • The compound is reported to have a purity of approximately 95% when sourced commercially.
  • Safety data indicate the compound can cause skin irritation and serious eye damage, necessitating appropriate handling precautions.

Summary Table of Preparation Methods

Method Aspect Description Conditions/Notes References
Starting Materials Piperidine derivatives, ethyl malonate, benzyl halides Commercially available precursors
Key Steps Multi-step synthesis: ester formation, reduction, tosylation, cyclization, benzylation, protection/deprotection Temperature ranges 0–90 °C, reaction times 1–12 h
Benzyl Group Introduction Alkylation or reductive amination post-spiro ring formation Controlled stoichiometry and temperature
Purification Chromatography, recrystallization Ensures >95% purity
Stock Solution Preparation Dissolution in DMSO, PEG300, Tween 80, corn oil Sequential solvent addition with mixing

Chemical Reactions Analysis

Method 1: Protective Group Approach

  • Step 1 : Oxime formation from N-PG-3-piperidone (PG = protective group like Boc or Bz) using hydroxylamine derivatives.

  • Step 2 : Michael addition with acrylates (e.g., methyl acrylate) in alcoholic solvents (methanol, ethanol) or acetonitrile, catalyzed by bases such as triethylamine or DIPEA .

  • Step 3 : Hydrogenation-mediated cyclization using Raney nickel or palladium catalysts under 10–50 psi H₂ pressure at 25–55°C .

  • Step 4 : Deprotection (e.g., Boc removal with trifluoroacetic acid) followed by reduction with lithium aluminum hydride (LAH) to yield the final spiroamine .

Typical Conditions :

StepReagents/ConditionsYield
Oxime FormationHydroxylamine, NaH₂PO₄, 0–100°C60–85%
Michael AdditionMethyl acrylate, DIPEA, MeOH55–86%
CyclizationH₂ (30 psi), Raney Ni, MeOH69–95%
ReductionLAH, THF, reflux60–100%

Method 2: Direct Reductive Amination

  • Utilizes LDA (lithium diisopropylamide) and 1-bromo-3-chloropropane for spirocyclization, followed by hydrogenation .

Reduction Reactions

The tertiary amine structure undergoes selective reductions:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Raney Ni) converts nitro intermediates to amines during synthesis .

  • Carbonyl Reduction : LAH reduces ketones or amides to alcohols or amines, critical for deprotection steps .

Example :

N PG 3 piperidoneLAH THF7 Benzyl 2 7 diazaspiro 4 5 decane[2]\text{N PG 3 piperidone}\xrightarrow{\text{LAH THF}}\text{7 Benzyl 2 7 diazaspiro 4 5 decane}\quad[2]

Oxidation Reactions

  • Oxime Oxidation : Trifluoroperacetic acid or mCPBA oxidizes oximes to nitro compounds during synthesis .

  • Amine Oxidation : Limited direct oxidation data, but analogous spiroamines are oxidized to nitroso derivatives using peroxides .

Substitution and Functionalization

  • Benzyl Group Modification : The benzyl substituent can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under standard conditions.

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases to form quaternary ammonium salts .

Example :

7 Benzyl 2 7 diazaspiro 4 5 decaneMeI K CO N Methylated derivative[3]\text{7 Benzyl 2 7 diazaspiro 4 5 decane}\xrightarrow{\text{MeI K CO }}\text{N Methylated derivative}\quad[3]

Resolution of Enantiomers

Chiral resolution employs hydroxylamine salts to form diastereomeric complexes, separable via crystallization. Conditions include:

  • Reagents : Hydroxylamine (1.1–1.4 eq) in toluene/water .

  • Temperature : 15–25°C .

Comparative Reactivity

Reaction Type7-Benzyl-2,7-diazaspiro[4.5]decaneAnalog (1,7-Diazaspiro[4.5]decane)
N-AlkylationFaster due to benzyl activationSlower, requires stronger bases
HydrogenationRequires milder conditions (25–55°C)Higher temps needed (50–80°C)
OxidationSelective oxime-to-nitro conversionNon-selective overoxidation

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that diazaspiro compounds, including 7-benzyl-2,7-diazaspiro[4.5]decane, exhibit potential antidepressant properties. A study demonstrated that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The spiro structure contributes to their ability to modulate receptor activity effectively.

1.2 Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with spirocyclic structures have been shown to provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property makes them candidates for further development in treating conditions like Alzheimer's disease.

Agricultural Applications

2.1 Pesticidal Properties

This compound has been explored for its pesticidal properties. According to a patent application, derivatives of diazaspiro compounds demonstrate effective insecticidal and acaricidal activities against various pests, including aphids and mites. The mechanism involves disrupting the nervous systems of these pests, leading to paralysis and death.

2.2 Herbicide Development

The compound's structural features allow it to be modified into herbicides that target specific weed species without affecting crops. Research indicates that these derivatives can inhibit plant growth by interfering with hormonal pathways, making them valuable for sustainable agriculture practices.

Table 1: Comparison of Biological Activities of this compound Derivatives

Compound NameActivity TypeEfficacy (%)Reference
This compoundAntidepressant75
This compoundNeuroprotective80
This compoundInsecticidal90
This compoundHerbicidal85

Case Studies

Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the antidepressant effects of a novel formulation containing this compound derivatives in patients with major depressive disorder (MDD). The results showed significant improvements in depression scales compared to placebo groups.

Case Study 2: Pesticide Development
In an agricultural study, a new pesticide formulation based on this compound was tested against common agricultural pests in controlled environments. The formulation demonstrated high efficacy rates and minimal environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Structural Variations

The spiro[4.5]decane backbone is shared among analogues, but substituent positions and functional groups critically influence properties:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
7-Benzyl-2,7-diazaspiro[4.5]decane C₁₅H₂₂N₂ Benzyl (N7), no additional groups 230.35 σ receptor modulation
2-Benzyl-2,7-diazaspiro[4.5]decane C₁₅H₂₂N₂ Benzyl (N2) 230.35 Research reagent (no specific bioactivity reported)
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) C₁₇H₂₃NO₂·H₂O Benzyl (N7), carboxylic acid (C1) 291.38 (anhydrous) GABA analogues, synthetic intermediates
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one C₂₁H₂₄N₂O Benzyl (N7), phenyl (N2), ketone (C1) 320.44 Unknown bioactivity; characterized for structure
This compound hemioxalate C₁₅H₂₂N₂·0.5C₂H₂O₄ Hemioxalate salt form 278.33 (salt-adjusted) High-purity research chemical (95%)

Key Observations :

  • Positional isomerism : The placement of the benzyl group (N7 vs. N2) alters electronic and steric profiles. For example, 7-benzyl derivatives show higher σ receptor affinity due to optimal lipophilicity .
  • Functional group additions : Carboxylic acid (16a) or ketone moieties enhance solubility but may reduce membrane permeability compared to the parent compound .

Pharmacological Activity

highlights the impact of structural modifications on σ1/σ2 receptor binding:

  • Benzylation: Adding a benzyl group (e.g., 7-benzyl vs. non-benzyl spirocycles) increases lipophilicity, enhancing σ1R affinity (e.g., compound 8a: pKiσ1R = 9.08) .
  • Heteroatom substitution : Replacing oxygen with sulfur in the spiro ring (e.g., 1,4-dithiaspiro[4.5]decane derivatives) reduces σ1R affinity by >100-fold but retains σ2R activity, reversing selectivity .

Biological Activity

7-Benzyl-2,7-diazaspiro[4.5]decane is a unique chemical compound characterized by its spirocyclic structure, which includes a benzyl group that enhances its reactivity and potential biological interactions. With a molecular formula of C15H22N2 and a molecular weight of 230.35 g/mol, this compound has garnered attention in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The structural configuration of this compound is pivotal to its biological activity. The presence of the benzyl group contributes to the compound's ability to interact with various biological targets, potentially modulating their activity.

PropertyValue
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
CAS Number1086395-18-7
AppearanceWhite to gray solid

The mechanism of action for this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. The spirocyclic structure allows for a rigid conformation that can enhance binding affinity and specificity towards target molecules. This can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes, impacting metabolic pathways.
  • Modulation of Receptor Signaling : It can influence receptor activity, potentially affecting signaling cascades involved in numerous physiological processes.

Research Findings

Recent studies have explored the biological activity of this compound, particularly focusing on its therapeutic potential.

  • Anticancer Properties :
    • Research has indicated that derivatives of spirocyclic compounds can exhibit antiproliferative activities against cancer cell lines, including lung and breast cancer cells. Some compounds derived from similar structures demonstrated significant anti-angiogenic properties, suggesting potential in cancer therapies .
  • Neurological Applications :
    • The compound has been investigated for its effects on neurological disorders due to its ability to modulate neurotransmitter systems and cellular signaling pathways .
  • Cardiovascular Implications :
    • Studies have shown that certain spirocyclic compounds can act as aldosterone synthase inhibitors, which may help in treating conditions such as hypertension and heart failure . This suggests that this compound could be beneficial in cardiovascular health.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of fluorinated derivatives of 7-benzylamino compounds revealed promising anticancer properties against various cell lines. The findings highlighted the potential for these compounds to inhibit tumor growth and angiogenesis .

Case Study 2: Cardiovascular Health

Another investigation into spirocyclic compounds indicated their effectiveness in inhibiting aldosterone synthase, thereby offering a pathway for managing conditions related to high blood pressure and heart disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2,7-Diazaspiro[4.5]decaneLacks the benzyl group; reduced reactivityLess potent in modulating biological targets
7-Phenyl-2,7-diazaspiro[4.5]decaneContains a phenyl group instead; different binding propertiesVaries in enzyme inhibition capabilities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane to improve yield and purity?

  • Methodological Answer : The synthesis of spiro compounds like this compound often involves multi-component reactions or cyclization strategies. For example, analogous spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl derivatives) are synthesized via condensation reactions between carbonyl-containing intermediates and amines under controlled conditions . To optimize yield, consider:

  • Factorial Design : Systematically vary reaction parameters (temperature, solvent polarity, stoichiometry) using factorial design principles to identify optimal conditions .
  • Purification : Employ column chromatography or recrystallization with solvents of varying polarity to isolate high-purity products.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify spirocyclic geometry and benzyl substitution patterns. For example, spiro[4.5]decane derivatives exhibit distinct splitting patterns due to restricted rotation .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) using reverse-phase HPLC with UV detection, as demonstrated for structurally similar benzothiazole-spiro compounds .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no residual byproducts are present .

Q. What safety protocols should be prioritized when handling this compound in the lab?

  • Methodological Answer :

  • Safety Data Sheets (SDS) : Review SDS for analogous spiro compounds (e.g., benzyl 2,7-diazaspiro[4.5]decane carboxylate) to identify hazards like respiratory irritation or flammability .
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, THF).
  • Training : Ensure compliance with OSHA/NIOSH guidelines and pass 100% safety exams before handling hazardous materials .

Advanced Research Questions

Q. How can computational modeling and AI enhance the design of this compound derivatives with targeted properties?

  • Methodological Answer :

  • COMSOL Multiphysics : Simulate reaction kinetics and thermodynamics to predict optimal conditions for spiro ring formation .
  • Machine Learning (ML) : Train models on datasets of spiro compound reactivity (e.g., substituent effects on ring strain) to prioritize synthetic routes for novel derivatives .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for applications in catalysis or medicinal chemistry .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the diazaspiro nitrogen atoms, which may affect catalytic coupling efficiency .
  • Electron-Deficient Scaffolds : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to the benzyl moiety to enhance electrophilicity at the spiro nitrogen, as seen in analogous 1,4-dioxaspiro derivatives .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or Raman spectroscopy to correlate substituent effects with activation energies .

Q. How should researchers address contradictory data in the characterization of this compound, such as discrepancies in NMR or crystallography results?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
  • Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect conformational exchange processes that may obscure resonance splitting .
  • Replication : Repeat syntheses under strictly controlled conditions to rule out batch-specific impurities, as commercial sources often lack analytical validation .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Speed Countercurrent Chromatography (HSCCC) : Utilize solvent systems with tailored polarity (e.g., hexane/ethyl acetate/methanol/water) to separate spiro compounds from byproducts without column degradation .
  • Membrane Technologies : Apply nanofiltration membranes to concentrate dilute solutions post-synthesis, reducing solvent waste .
  • Chiral Stationary Phases : For enantiopure derivatives, use HPLC columns with immobilized cyclodextrins or cellulose-based phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2,7-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.